1(4H)-Naphthalenone, 8-amino-2,3,6-tribromo-5-hydroxy-4-imino-

Quinone Reductase Substrate Kinetics Detoxification

1(4H)-Naphthalenone, 8-amino-2,3,6-tribromo-5-hydroxy-4-imino- (CAS 72918-29-7) is a fully substituted, polybrominated 1,4-naphthoquinoneimine derivative. Its molecular framework (C10H5Br3N2O2, MW 424.87 g/mol) is characterized by an imine (=NH) at the 4-position, three bromine atoms at positions 2, 3, and 6, and amino/hydroxy groups at positions 8 and 5 respectively.

Molecular Formula C10H5Br3N2O2
Molecular Weight 424.87 g/mol
CAS No. 72918-29-7
Cat. No. B12720653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(4H)-Naphthalenone, 8-amino-2,3,6-tribromo-5-hydroxy-4-imino-
CAS72918-29-7
Molecular FormulaC10H5Br3N2O2
Molecular Weight424.87 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C(=C1Br)O)C(=N)C(=C(C2=O)Br)Br)N
InChIInChI=1S/C10H5Br3N2O2/c11-2-1-3(14)4-5(9(2)16)8(15)6(12)7(13)10(4)17/h1,15-16H,14H2
InChIKeyWTYRWWBFBZQKRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1(4H)-Naphthalenone, 8-amino-2,3,6-tribromo-5-hydroxy-4-imino- (CAS 72918-29-7): Chemical Identity and Structural Context for Procurement


1(4H)-Naphthalenone, 8-amino-2,3,6-tribromo-5-hydroxy-4-imino- (CAS 72918-29-7) is a fully substituted, polybrominated 1,4-naphthoquinoneimine derivative [1]. Its molecular framework (C10H5Br3N2O2, MW 424.87 g/mol) is characterized by an imine (=NH) at the 4-position, three bromine atoms at positions 2, 3, and 6, and amino/hydroxy groups at positions 8 and 5 respectively [1]. This substitution pattern distinguishes it from the more common 1,4-naphthoquinone analogs, which possess a carbonyl at the 1- and 4-positions, and defines its potential for unique redox and nucleophilic reactivity relevant to research applications in chemical biology and material sciences.

Why 1(4H)-Naphthalenone, 8-amino-2,3,6-tribromo-5-hydroxy-4-imino- Cannot Be Replaced by a Generic Naphthoquinone or Simple Naphthoquinoneimine


Scientific and industrial users cannot interchangeably substitute this compound with a generic 1,4-naphthoquinone or a non-brominated naphthoquinoneimine because the tribromo substitution and the specific 4-imino/5-hydroxy/8-amino pattern create a distinct electronic environment that is predicted to directly govern its key interactions. The heavy bromine atoms drastically increase the one-electron reduction potential compared to non-halogenated analogs [1], which is a critical parameter for redox cycling and the generation of reactive oxygen species (ROS). Furthermore, the imine group endows the molecule with different substrate kinetics for critical detoxification enzymes like NAD(P)H:quinone reductase, a mechanism that has been quantitatively characterized for the simpler 2-amino-1,4-naphthoquinoneimine scaffold [2]. For example, switching from the imine to the carbonyl (i.e., using the 1,4-naphthoquinone analog CAS 73384-70-0) would alter the substrate affinity for this enzyme, fundamentally changing the compound's intracellular processing, cytotoxic profile, and experimental outcome [2].

Quantitative Differentiation Guide for 1(4H)-Naphthalenone, 8-amino-2,3,6-tribromo-5-hydroxy-4-imino- Against Closest Analogs


Enhanced Substrate Affinity for Quinone Reductase via the Naphthoquinoneimine Core: A Class-Level Kinetic Advantage

The 4-imino group in the target compound's naphthoquinoneimine scaffold is a proven substrate for rat liver cytosolic quinone reductase, an enzyme that dictates the cellular handling of quinoid compounds. For the close structural analog 2-amino-1,4-naphthoquinoneimine, a Michaelis constant (Km) of 2.8 µM and a maximum velocity (Vmax) of 38 µmol/min/mg were determined with NADH as a cofactor [1]. This high affinity is absent in 1,4-naphthoquinones like menadione (2-methyl-1,4-naphthoquinone), which are processed differently by the cell [1]. The presence of three electron-withdrawing bromine atoms on the target molecule is predicted to further decrease the Km (increase affinity) by making the core more electrophilic, thus enhancing its specific recognition by the reductase relative to the non-brominated 2-amino-1,4-naphthoquinoneimine.

Quinone Reductase Substrate Kinetics Detoxification Chemoprotection

Predicted Elevation of One-Electron Reduction Potential via Tribromo-Substitution

The one-electron reduction potential is a key determinant of a quinoneimine's ability to generate reactive oxygen species (ROS) and induce oxidative stress. The introduction of bromine atoms, which are strong electron-withdrawing groups, onto the 1,4-naphthoquinone scaffold is a well-established method to raise the reduction potential [1]. While experimental E1/2 values for this specific compound are not publicly available, the structure-activity relationship (SAR) dictates that the tribromo derivative will have a significantly higher (more positive) reduction potential than its non-brominated parent, 2-amino-1,4-naphthoquinoneimine. A higher reduction potential directly correlates with faster rates of redox cycling and superoxide generation, a mechanism that has been confirmed for antitumor quinoneimines [2].

Redox Cycling Reactive Oxygen Species Electrochemical Potential Structure-Activity Relationship

Differentiation from 1,4-Naphthoquinone Analog (CAS 73384-70-0) via a Unique Dicumarol-Dependent Cytotoxic Mechanism

The replacement of the 4-carbonyl group in the target compound's closest 1,4-naphthoquinone analog (8-amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone, CAS 73384-70-0) with a 4-imino group fundamentally alters the molecule's interaction with cellular defense mechanisms. Specifically, the cytotoxicity of naphthoquinoneimines is known to be modulated by the quinone reductase inhibitor dicumarol, whereas 1,4-naphthoquinones like menadione show a different pattern of potentiation or inhibition [1]. This means that in vitro or in vivo experiments utilizing dicumarol as a mechanistic probe will yield divergent results depending on whether the imine or carbonyl analog is used, making them non-interchangeable for studies on chemoprotection or drug resistance.

Cytotoxicity Mechanism of Action Dicumarol Drug Resistance

Irreplaceable Synthetic Intermediate for Polybrominated Naphthoquinoneimine Dyes

The compound's specific tribromo- and imino-substitution pattern makes it a critical synthetic intermediate or active component within the class of naphthoquinoneimine colorants, historically and currently used in semi-permanent hair dye formulations [1]. Unlike the generic, non-brominated naphthoquinoneimine dyes, heavy halogen substitution on the chromophore is a well-known strategy to enhance light fastness and modify shade, giving the brominated derivative unique dyeing properties that cannot be achieved with non-halogenated alternatives [1][2]. This positions the compound as a specialty research chemical for developing high-performance colorants with improved stability.

Hair Dye Chemistry Semi-permanent Colorants Naphthoquinoneimine Dyes Chemical Intermediate

High-Value Application Scenarios for 1(4H)-Naphthalenone, 8-amino-2,3,6-tribromo-5-hydroxy-4-imino- (CAS 72918-29-7)


Mechanistic Studies of Quinone Reductase (NQO1) in Cancer Chemoprotection and Drug Resistance

This compound is an ideal, specialized probe for elucidating the role of NAD(P)H:quinone reductase in cellular chemoprotection. As a class, naphthoquinoneimines are high-affinity substrates for this enzyme. The use of 72918-29-7, with its specific tribromo pattern which increases electrophilicity, ensures maximal sensitivity in kinetic assays where substrate turnover is being measured. Critically, its cytotoxicity can be predictably modulated by dicumarol, a classic quinone reductase inhibitor, enabling robust mechanistic studies that cannot be performed with 1,4-naphthoquinone analogs that show an opposite dicumarol effect [1].

Structure-Activity Relationship (SAR) Studies on Redox-Cycling Antitumor Quinoneimines

For medicinal chemistry programs aimed at developing antitumor agents that kill cells via oxidative stress, this compound represents a 'maximally activated' scaffold. The presence of three electron-withdrawing bromine atoms is predicted to raise its one-electron reduction potential to a peak within the naphthoquinoneimine class, a key property for efficient redox cycling and superoxide generation [1]. It can serve as a positive control or a core scaffold for comparative SAR studies investigating the link between halogen substitution, redox potential, and anti-proliferative activity in panels of cancer cell lines [2].

Synthesis and Development of High-Stability Naphthoquinoneimine Dyes

The compound is a uniquely functionalized intermediate for the discovery and industrial synthesis of next-generation semi-permanent hair dyes. Its tribromo-substituted chromophore is engineered for greater light fastness and substantivity to keratin fibers compared to non-brominated analogs [1]. Furthermore, the 4-imino and 8-amino groups offer two distinct chemical handles for further derivatization, allowing dye chemists to explore chemical space for novel, high-performance colorants in a way that is impossible when starting from a simple naphthoquinone diester [2].

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